molecular formula C9H10BrNO2 B2370089 Methyl 4-amino-3-bromo-5-methylbenzoate CAS No. 900019-52-5

Methyl 4-amino-3-bromo-5-methylbenzoate

Cat. No.: B2370089
CAS No.: 900019-52-5
M. Wt: 244.088
InChI Key: WJMQXQGSWCVNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-bromo-5-methylbenzoate: is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It is a derivative of benzoic acid, featuring an amino group, a bromine atom, and a methyl ester group on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Nitric acid or other strong oxidizing agents.

Major Products Formed:

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: Methyl 4-amino-5-methylbenzoate.

    Oxidation: Nitro derivatives of the original compound.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-bromo-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the desired biological or chemical effects . The exact pathways and interactions depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

    Methyl 4-amino-3-bromobenzoate: Similar structure but lacks the methyl group on the benzene ring.

    Methyl 4-amino-5-methylbenzoate: Similar structure but lacks the bromine atom.

    Methyl 4-amino-3-chloro-5-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: Methyl 4-amino-3-bromo-5-methylbenzoate is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which can significantly influence its reactivity and interactions with other molecules . This makes it a valuable intermediate in various synthetic pathways and applications.

Properties

IUPAC Name

methyl 4-amino-3-bromo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMQXQGSWCVNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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